tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 122371-65-7), also known as N-Boc-1,5-imino-D-glucitol, is a Boc-protected piperidine derivative characterized by a stereochemically complex polyhydroxy structure. The compound features a six-membered piperidine ring substituted with five hydroxyl groups and a hydroxymethyl group at the 2-position, along with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
Key properties include:
Properties
Molecular Formula |
C11H21NO8 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
tert-butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO8/c1-10(2,3)20-9(18)12-8(17)6(15)5(14)7(16)11(12,19)4-13/h5-8,13-17,19H,4H2,1-3H3/t5-,6-,7+,8?,11-/m1/s1 |
InChI Key |
KBKNFFCRGLWBNP-JAKFOPAFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C([C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(C(C(C1(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of hydroxyl groups followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its hydroxyl groups make it a suitable substrate for various enzymatic reactions.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its structural features allow for the development of derivatives with therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. The tert-butyl ester group can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
The compound is compared below with structurally analogous Boc-protected amines, carbohydrate derivatives, and other piperidine/pyrrolidine-based molecules.
Structural Analogs: Boc-Protected Piperidine Derivatives
Key Differences :
- Hydrophilicity : The target compound’s polyhydroxy structure results in significantly higher water solubility compared to analogs with alkyl or aromatic substituents (e.g., 3-hydroxypropyl or pyridinyl groups) .
- Synthetic Complexity : Multiple hydroxyl groups necessitate advanced protection/deprotection strategies during synthesis, unlike simpler Boc-protected piperidines .
Functional Analogs: Carbohydrate Derivatives
Key Differences :
- Lipophilicity : The Boc group in the target compound reduces water solubility compared to ionic calcium gluconate but enhances stability in organic solvents .
- Structural Flexibility : The piperidine ring offers conformational rigidity, unlike the flexible gluconate chain.
Spectroscopic Comparison
Key Insights :
Q & A
Basic: What are the key steps for synthesizing this compound in laboratory settings?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with protected piperidine derivatives. For example:
Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in dichloromethane (DCM) .
Hydroxylation: Sequential hydroxylation of the piperidine ring via epoxidation followed by acid-catalyzed ring-opening to install multiple hydroxyl groups.
Purification: Column chromatography (e.g., silica gel with gradients of PE/EtOAc/MeOH) isolates the product, monitored by TLC and NMR .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Modern approaches integrate quantum chemical calculations and machine learning:
Reaction Path Search: Use software (e.g., GRRM or Gaussian) to model transition states and identify low-energy pathways for hydroxylation or Boc protection .
Condition Screening: Apply high-throughput computational tools to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation.
Feedback Loops: Validate predictions with small-scale experiments, then refine models using experimental data (e.g., yields, byproducts) .
Basic: Which characterization techniques confirm the compound’s structure?
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks to verify stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups, δ 3.5–4.5 ppm for hydroxyl protons) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in polyhydroxylated systems .
Infrared (IR) Spectroscopy: Identify hydroxyl stretches (3200–3600 cm⁻¹) and carbonyl bands (~1700 cm⁻¹ for Boc) .
Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+Na]⁺ ion) .
Advanced: How to resolve contradictions in spectral data or stereochemical assignments?
Methodological Answer:
Dynamic NMR: Analyze variable-temperature ¹H NMR to detect conformational exchange in hydroxyl groups .
X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
Storage: Keep in amber glass bottles at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or oxidation of hydroxyls .
Handling: Use desiccants (e.g., silica gel) in storage containers and avoid prolonged exposure to humidity .
Decomposition Tests: Monitor purity via HPLC under stress conditions (heat, light, pH extremes) .
Advanced: What reaction mechanisms govern its participation in glycosylation or nucleophilic substitutions?
Methodological Answer:
Hydroxyl Activation: Protect specific hydroxyls with TMS or acetyl groups to direct regioselective reactions .
Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O) to trace oxygen migration during ring-opening or glycosylation.
Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to identify rate-determining steps .
Basic: What role does this compound play in drug discovery?
Methodological Answer:
Intermediate Use: Acts as a chiral building block for antiviral or anticancer agents due to its polyhydroxylated scaffold .
Biological Testing: Screen derivatives for enzyme inhibition (e.g., glycosidases) using fluorescence-based assays .
Advanced: How to design derivatives with enhanced bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR):
- Modify hydroxyl patterns or introduce fluorinated groups (e.g., CF₃) to enhance metabolic stability .
- Use molecular docking (AutoDock, Schrödinger) to predict binding to target proteins .
Prodrug Strategies: Install enzymatically cleavable groups (e.g., phosphates) to improve bioavailability .
Basic: What safety protocols are required for handling?
Methodological Answer:
PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .
Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to analyze and mitigate reaction byproducts?
Methodological Answer:
Byproduct Identification: Use LC-MS or GC-MS to detect impurities; compare with spectral libraries .
Computational Prediction: Simulate side reactions (e.g., over-Bocylation) using cheminformatics tools .
Process Optimization: Adjust stoichiometry (e.g., limit Boc₂O to 1.1 eq) or use scavengers (e.g., polymer-bound DMAP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
